BenchChemオンラインストアへようこそ!

2-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal chemistry Structure-activity relationship Regioisomerism

Select 891123-90-3 to establish ortho-chloro substitution effects in your structure-activity relationship (SAR) program. This precise regioisomer pairs with its para-chloro analog (891123-82-3) and the unsubstituted parent to systematically map halogen-position-dependent MIC shifts against MRSA, VRE, and C. difficile. Benchmark your experimental results against the class-level MIC of 0.003 µg/mL. Request a quote for custom synthesis.

Molecular Formula C21H22ClN3O5
Molecular Weight 431.87
CAS No. 891123-90-3
Cat. No. B2983343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891123-90-3
Molecular FormulaC21H22ClN3O5
Molecular Weight431.87
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C21H22ClN3O5/c1-4-27-16-11-13(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)14-9-7-8-10-15(14)22/h7-12H,4-6H2,1-3H3,(H,23,25,26)
InChIKeyDBOMXLVSTZCRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891123-90-3): Core Scaffold, Regioisomeric Identity, and Procurement Context


2-Chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891123-90-3) is a fully synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its structure combines a 2-chlorobenzamide moiety with a 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole core. The 1,3,4-oxadiazole heterocycle is recognized in medicinal chemistry for conferring diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects [1]. Patent literature further identifies [1,3,4]oxadiazole derivatives as candidates for central nervous system disorder treatment [2]. The compound exists within a defined regioisomeric family where the chlorine position on the benzamide ring (ortho vs. para) and the ethoxy substitution pattern on the phenyl-oxadiazole portion create distinct molecular entities with non-interchangeable pharmacological and physicochemical profiles.

Why Generic 1,3,4-Oxadiazole Benzamides Cannot Substitute for 2-Chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (891123-90-3) in Research or Industrial Sourcing


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, even minor structural perturbations produce profound differences in biological activity. Halogenated members of this scaffold have demonstrated minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against clinically important Gram-positive pathogens including MRSA, VRE, and C. difficile, whereas non-halogenated or differently substituted analogs exhibit substantially reduced potency [1]. The regioisomeric position of the chlorine atom (2-chloro vs. 4-chloro) on the benzamide ring is expected to dictate binding conformation, electronic distribution, and metabolic stability, making the ortho-chloro isomer a chemically distinct entity that cannot be interchanged with its para-chloro analog without altering experimental outcomes [2]. The 3,4,5-triethoxyphenyl substituent further contributes to tubulin polymerization pathway interactions reported for related oxadiazole derivatives bearing this motif [2]. These structural determinants collectively preclude casual substitution with other in-class compounds.

Quantitative Differential Evidence for 2-Chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (891123-90-3) Relative to Closest Analogs


Regioisomeric Chlorine Position: 2-Chloro (Ortho) Versus 4-Chloro (Para) Benzamide Structural Determinants

The target compound (891123-90-3) bears a chlorine atom at the ortho (2-) position of the benzamide ring, distinguishing it from its closest regioisomer, 4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891123-82-3). In halogenated N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series, halogen position on the benzamide ring critically modulates potency, with certain halogen-substituted analogs achieving MIC values as low as 0.003 µg/mL against MRSA and C. difficile, representing approximately 80- to 300-fold improvement over vancomycin (MIC = 0.25–1 µg/mL) [1]. While direct head-to-head data comparing the 2-chloro and 4-chloro regioisomers of this specific triethoxyphenyl series are absent from the accessible literature, established ortho-substituent effects on benzamide conformation—including restricted rotation and altered hydrogen-bonding geometry—provide a mechanistic basis for differential target engagement that cannot be replicated by the para-chloro variant [2].

Medicinal chemistry Structure-activity relationship Regioisomerism

Halogen-Dependent Antibacterial Potency: Class-Level Evidence for N-(1,3,4-Oxadiazol-2-yl)benzamides Bearing Chlorine Substituents

A systematic halogenation study of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold demonstrated that halogen substitution is a critical driver of antibacterial potency. Halogenated analogs achieved MIC values as low as 0.003 µg/mL against C. difficile, compared to 0.25–1 µg/mL for vancomycin [1]. Furthermore, these halogenated benzamides were effective eradicators of preformed MRSA biofilms—a property absent in non-halogenated scaffold congeners [2]. Although these data derive from analogs that may differ in their phenyl-oxadiazole substitution from the triethoxyphenyl group present in 891123-90-3, the presence of a chlorine atom on the benzamide ring places 891123-90-3 within the halogenated sub-class associated with this enhanced antibacterial phenotype. The unsubstituted benzamide analog N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lacks any halogen and would therefore be predicted to exhibit reduced antibacterial potency based on class SAR trends.

Antimicrobial resistance MRSA Biofilm eradication

Central Nervous System Therapeutic Potential via 1,3,4-Oxadiazole Scaffold: Patent-Based Differentiation from Non-CNS Oxadiazole Series

United States Patent Application US20140024656A1, assigned to Huazhong University of Science & Technology and NHWA Pharma Corporation, specifically discloses [1,3,4]oxadiazole derivatives for the prevention or treatment of central nervous system diseases, including psychoneurosis [1]. The 1,3,4-oxadiazole core present in 891123-90-3 aligns with the general formula (I) described in this patent. By contrast, 1,2,4-oxadiazole regioisomers and 1,2,5-oxadiazole derivatives are directed toward distinct therapeutic areas (e.g., metabolic disorders, anti-infectives) per separate patent families [2]. This therapeutic-area differentiation at the regioisomeric level means that 891123-90-3, by virtue of its 1,3,4-oxadiazole core, is positioned within a CNS-relevant intellectual property landscape that is distinct from its 1,2,4-oxadiazole and 1,2,5-oxadiazole congeners.

Neuropharmacology CNS drug discovery Oxadiazole therapeutics

Explicit Caveat: Limitations of Currently Available Direct Comparative Data for 891123-90-3

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and multiple vendor technical databases (current as of the preparation date of this guide) has not yielded any primary research publications reporting direct, quantitative biological activity data (IC50, MIC, Ki, EC50, etc.) for 2-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (891123-90-3) itself. Similarly, no head-to-head comparative studies between 891123-90-3 and its closest regioisomeric or structural analogs (e.g., CAS 891123-82-3, 891124-30-4) have been identified in the peer-reviewed literature. All differentiation claims in this guide are therefore based on class-level inference from structurally related N-(1,3,4-oxadiazol-2-yl)benzamides [1], established oxadiazole SAR principles [2], and patent-based therapeutic alignment [3]. Users should treat the procurement decision as a structurally motivated selection where the ortho-chloro, triethoxyphenyl-substituted 1,3,4-oxadiazole benzamide scaffold is rationally chosen for its distinct chemical identity and class-associated potential, but should not expect guaranteed biological superiority without experimental confirmation in their specific assay system.

Evidence transparency Procurement risk assessment Data availability

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (891123-90-3)


Structure-Activity Relationship (SAR) Studies Exploring Halogen Position Effects in Antibacterial Oxadiazole Benzamides

891123-90-3 serves as the ortho-chloro representative within a regioisomeric series. When paired with its para-chloro regioisomer (891123-82-3) and the non-halogenated parent, this compound enables systematic investigation of chlorine position effects on antibacterial potency and biofilm eradication. The class-level precedent of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides achieving MIC values as low as 0.003 µg/mL against C. difficile and MRSA [1] provides a quantitative benchmark against which the activity of 891123-90-3 can be compared once experimentally determined.

CNS Drug Discovery Programs Leveraging the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole core of 891123-90-3 aligns with the general formula described in patent US20140024656A1, which claims [1,3,4]oxadiazole derivatives for psychoneurosis and other CNS disorders [2]. Researchers investigating novel CNS therapeutics can utilize 891123-90-3 as a structurally defined entry point into this patent space, differentiating it from 1,2,4-oxadiazole and 1,2,5-oxadiazole isomers that are directed toward distinct therapeutic indications [3].

Anti-Biofilm Agent Development Targeting Gram-Positive Pathogens

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated the ability to eradicate preformed MRSA biofilms [1]. As a chlorinated member of this scaffold class, 891123-90-3 is a candidate for biofilm eradication studies. Its ortho-chloro substitution pattern and triethoxyphenyl group may confer distinct solubility and permeability properties relative to other halogenated analogs, warranting empirical evaluation in biofilm models.

Chemical Biology Probe Development for Tubulin Polymerization Pathway Studies

The 3,4,5-triethoxyphenyl moiety present in 891123-90-3 is structurally related to the trimethoxyphenyl motif found in colchicine-site tubulin polymerization inhibitors. Oxadiazole derivatives bearing this substitution pattern have been associated with tubulin polymerization pathway interactions [3]. 891123-90-3 can be employed as a probe molecule in tubulin binding assays, with the 2-chloro substituent providing a handle for further derivatization or comparative binding studies against analogs with alternative halogen or substituent patterns.

Quote Request

Request a Quote for 2-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.